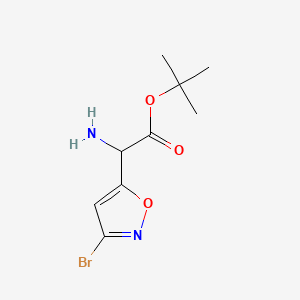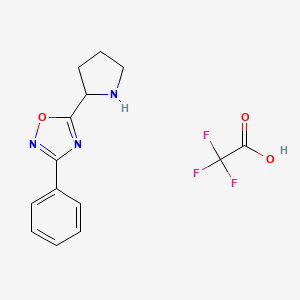
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C12H13BrN2S and a molecular weight of 297.21 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromo and isopropyl groups on the phenyl ring adds to its unique chemical properties.
Preparation Methods
The synthesis of 5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of appropriate precursors. One common method includes the reaction of 3-bromo-5-isopropylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
5-(3-Bromo-5-isopropylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: This compound has a tert-butyl group instead of an isopropyl group, which may affect its reactivity and biological activity.
5-Bromo-4-methyl-thiazol-2-amine: The presence of a methyl group instead of an isopropyl group can lead to differences in chemical behavior and applications.
Properties
Molecular Formula |
C12H13BrN2S |
|---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
5-(3-bromo-5-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13BrN2S/c1-7(2)8-3-9(5-10(13)4-8)11-6-15-12(14)16-11/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
RAULXMAHGWIBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


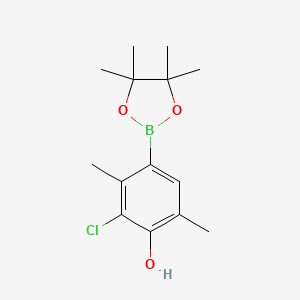

![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
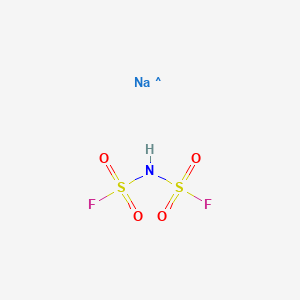
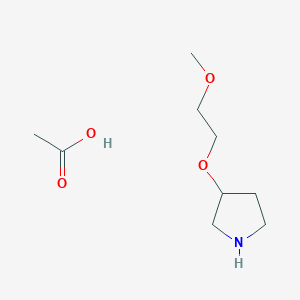
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
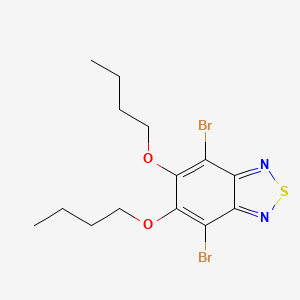
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)


![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
